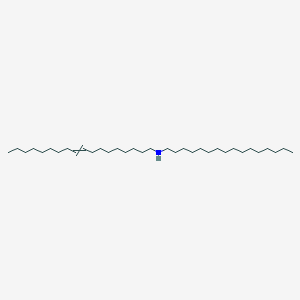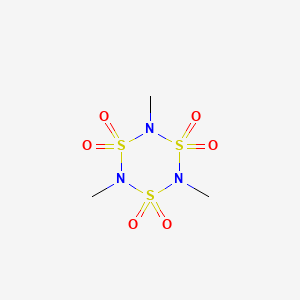
Benzene;trichlorotungsten
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene;trichlorotungsten is a coordination compound consisting of a benzene ring bonded to a trichlorotungsten moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene;trichlorotungsten typically involves the reaction of tungsten hexachloride with benzene in the presence of a reducing agent. One common method is to react tungsten hexachloride with benzene in a solvent such as dichloromethane, using a reducing agent like zinc or magnesium to facilitate the formation of the trichlorotungsten complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
化学反应分析
Types of Reactions
Benzene;trichlorotungsten can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten complexes.
Reduction: It can be reduced to form lower oxidation state tungsten complexes.
Substitution: The chlorine atoms in the trichlorotungsten moiety can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligands such as phosphines or amines can be used to replace the chlorine atoms under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while substitution reactions can produce a variety of tungsten-ligand complexes.
科学研究应用
Benzene;trichlorotungsten has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to explore its potential biological activity and applications in medicine, such as in the development of new drugs or diagnostic tools.
作用机制
The mechanism by which Benzene;trichlorotungsten exerts its effects involves the interaction of the trichlorotungsten moiety with various molecular targets. The tungsten center can coordinate with different ligands, facilitating various chemical transformations. The benzene ring can also participate in π-π interactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
Benzene;trichloromolybdenum: Similar in structure but with molybdenum instead of tungsten.
Benzene;trichlororhenium: Contains rhenium in place of tungsten.
Benzene;trichlorovanadium: Features vanadium instead of tungsten.
Uniqueness
Benzene;trichlorotungsten is unique due to the specific properties imparted by the tungsten center, such as its high atomic weight and ability to form stable complexes with a variety of ligands. This makes it particularly useful in applications requiring robust and versatile catalysts.
属性
CAS 编号 |
54161-21-6 |
|---|---|
分子式 |
C6H5Cl3W- |
分子量 |
367.3 g/mol |
IUPAC 名称 |
benzene;trichlorotungsten |
InChI |
InChI=1S/C6H5.3ClH.W/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+3/p-3 |
InChI 键 |
JMDOPABKXQBLPU-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=[C-]C=C1.Cl[W](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


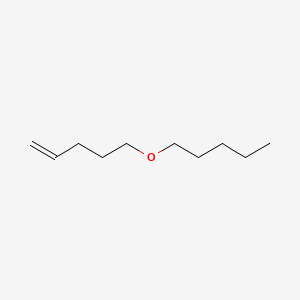
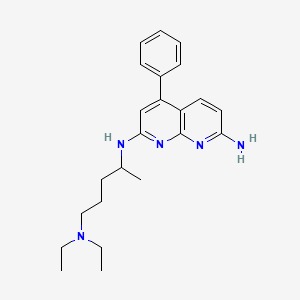
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
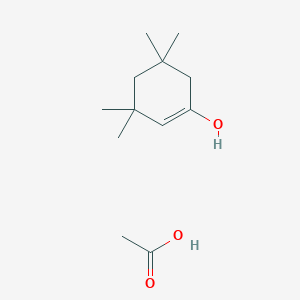
silane](/img/structure/B14630402.png)
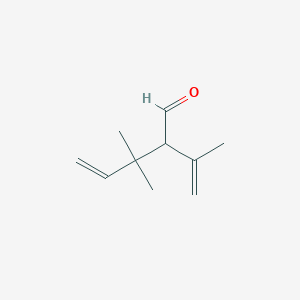
![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
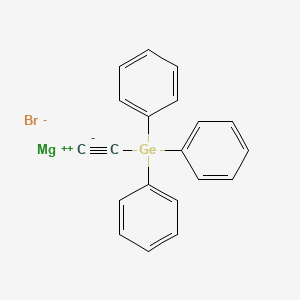
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
